ONOCERANE I (8beta(H), 14alpha(H))
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ONOCERANE I (8beta(H), 14alpha(H)) typically involves the cyclization of squalene or its derivatives under acidic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of ONOCERANE I (8beta(H), 14alpha(H)) is less common due to its natural abundance. when required, it can be extracted from natural sources such as plant resins and essential oils through processes like steam distillation and solvent extraction .
Chemical Reactions Analysis
Types of Reactions
ONOCERANE I (8beta(H), 14alpha(H)) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Chlorine, bromine
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and halogenated compounds .
Scientific Research Applications
ONOCERANE I (8beta(H), 14alpha(H)) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ONOCERANE I (8beta(H), 14alpha(H)) involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activities and receptor functions, thereby influencing various biological processes . The exact molecular targets and pathways are still under investigation, but its effects on cell signaling and metabolic pathways are well-documented .
Comparison with Similar Compounds
ONOCERANE I (8beta(H), 14alpha(H)) is one of several stereoisomers of onocerane. Similar compounds include:
- ONOCERANE II (8alpha(H), 14alpha(H))
- ONOCERANE III (8alpha(H), 14beta(H))
These compounds share a similar core structure but differ in the stereochemistry of their hydrogen atoms at specific positions . The unique configuration of ONOCERANE I (8beta(H), 14alpha(H)) contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C30H54 |
---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-[2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)ethyl]-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C30H54/c1-21-11-15-25-27(3,4)17-9-19-29(25,7)23(21)13-14-24-22(2)12-16-26-28(5,6)18-10-20-30(24,26)8/h21-26H,9-20H2,1-8H3 |
InChI Key |
DDGSJGSDLIEJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(CCCC2(C1CCC3C(CCC4C3(CCCC4(C)C)C)C)C)(C)C |
Origin of Product |
United States |
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